

Physical and chemical properties of Ethyl o-toluate

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Compound of Interest

Compound Name: Ethyl 2-methylbenzoate

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An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl o-toluate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl o-toluate, also known as **ethyl 2-methylbenzoate**, is an aromatic ester with the chemical formula $C_{10}H_{12}O_2$.^{[1][2]} It is a colorless liquid characterized by a pleasant fruity odor.^[2] This compound serves as a versatile building block in organic synthesis and finds applications in the fragrance and flavor industries.^[2] In the pharmaceutical sector, it can be utilized as an intermediate in the synthesis of various medicinal compounds.^[2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and relevant safety information.

Physical and Chemical Properties

The fundamental physical and chemical properties of Ethyl o-toluate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Ethyl o-toluate

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[2]
Molecular Formula	C10H12O2	[1][2]
Molecular Weight	164.21 g/mol	[2][3]
Melting Point	-10 °C	[1]
Boiling Point	227 °C	[1][3]
Density	1.033 g/cm ³	[3]
Refractive Index	1.507 - 1.509	[2][3]
Flash Point	91 °C (195 °F)	[3]
Vapor Pressure	0.08 mmHg at 25 °C	[1]
Solubility	Insoluble in water	[1]

Table 2: Identification and Nomenclature of Ethyl o-toluate

Identifier	Value	Reference
IUPAC Name	ethyl 2-methylbenzoate	[4]
Synonyms	Ethyl 2-methylbenzoate, 2-Methylbenzoic acid ethyl ester, o-Toluic acid ethyl ester	[2][5][6]
CAS Number	87-24-1	[1][2][3]
EINECS Number	201-734-6	[1][4]
PubChem CID	66598	[2][4]
Beilstein Reference	4-09-00-01699	[1]

Experimental Protocols

Synthesis of Ethyl o-toluate via Fischer Esterification

Ethyl o-toluate is commonly synthesized through the Fischer esterification of o-toluic acid with ethanol in the presence of an acid catalyst.^[7] This is an equilibrium reaction, and to favor the formation of the ester, an excess of the alcohol is typically used, and the water produced is removed.^[8]

Materials:

- o-Toluic acid
- Absolute ethanol (200 proof)
- Concentrated sulfuric acid (H₂SO₄)
- 5% Sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine o-toluic acid and an excess of absolute ethanol (e.g., a 3 to 5-fold molar excess).
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours.^[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Cooling and Quenching:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Work-up:** Transfer the cooled mixture to a separatory funnel.
- **Washing:**
 - Wash the organic layer sequentially with water to remove the excess ethanol and sulfuric acid.
 - Next, wash with a 5% sodium bicarbonate solution to neutralize any unreacted o-toluic acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved.
 - Finally, wash with a saturated brine solution to remove any remaining water and inorganic salts.^[9]
- **Drying:** Separate the organic layer and dry it over anhydrous sodium sulfate.^[9]
- **Solvent Removal:** Filter off the drying agent and remove the excess ethanol using a rotary evaporator.
- **Purification:** The crude ethyl o-toluate can be purified by distillation under reduced pressure to obtain the final product.^[9]

Purification and Isolation

The purification of the synthesized ethyl o-toluate is crucial to remove byproducts and unreacted starting materials.

Procedure:

- **Liquid-Liquid Extraction:** After the reflux period, the reaction mixture is cooled and transferred to a separatory funnel. An equal volume of cold water is added, and the mixture is shaken. The layers are allowed to separate, and the aqueous layer is removed.

- **Neutralization:** The organic layer is then washed with a 5% sodium bicarbonate solution until the effervescence ceases, indicating that all the acidic components have been neutralized. The aqueous layer is again removed.
- **Brine Wash:** A final wash with saturated sodium chloride solution is performed to facilitate the separation of the organic and aqueous layers and to remove dissolved water from the organic layer.
- **Drying:** The organic layer is transferred to a clean, dry Erlenmeyer flask, and anhydrous sodium sulfate is added. The flask is swirled until the liquid is clear, indicating that all the water has been absorbed.
- **Filtration and Concentration:** The dried organic solution is filtered to remove the sodium sulfate. The solvent (excess ethanol and any other volatile impurities) is then removed under reduced pressure using a rotary evaporator.
- **Distillation:** The resulting crude ester is purified by vacuum distillation to yield pure ethyl o-toluate.

Analytical Characterization

The structure and purity of the synthesized ethyl o-toluate are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR): The ^1H NMR spectrum provides information about the different types of protons and their neighboring protons in the molecule. For ethyl o-toluate, the expected signals are:

- A triplet corresponding to the methyl protons ($-\text{CH}_3$) of the ethyl group.
- A quartet corresponding to the methylene protons ($-\text{CH}_2-$) of the ethyl group.
- A singlet for the methyl protons ($-\text{CH}_3$) attached to the benzene ring.
- A series of multiplets in the aromatic region corresponding to the four protons on the benzene ring.

A reported ^1H NMR spectrum shows the following assignments: a triplet at 1.367 ppm (A), a quartet at 4.333 ppm (B), a singlet at 2.590 ppm (C), multiplets from 7.08 to 7.47 ppm (D), and a multiplet at 7.891 ppm (E).^[10]

^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum indicates the different carbon environments in the molecule. The expected peaks for ethyl o-toluate would correspond to:

- The carbonyl carbon of the ester group.
- The carbons of the benzene ring (six distinct signals).
- The methylene carbon ($-\text{CH}_2-$) of the ethyl group.
- The methyl carbon ($-\text{CH}_3$) of the ethyl group.
- The methyl carbon ($-\text{CH}_3$) attached to the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for ethyl o-toluate include:

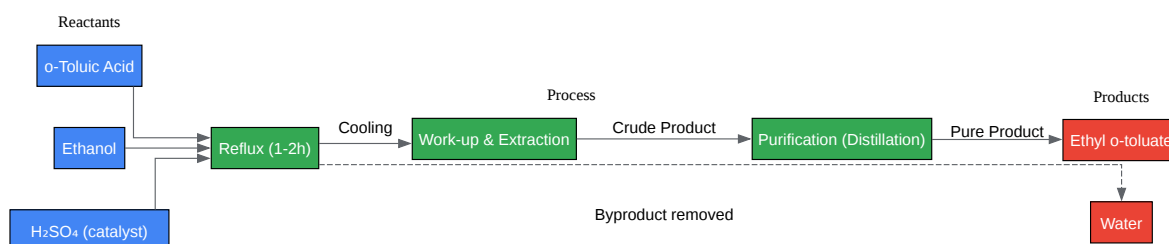
- A strong absorption band around 1720 cm^{-1} , characteristic of the $\text{C}=\text{O}$ stretching vibration of the ester group.^[11]
- C-O stretching vibrations in the region of $1300\text{--}1000\text{ cm}^{-1}$.^[11]
- C-H stretching vibrations of the aromatic ring just above 3000 cm^{-1} and of the alkyl groups just below 3000 cm^{-1} .^[12]
- C=C stretching vibrations of the aromatic ring in the $1600\text{--}1450\text{ cm}^{-1}$ region.^[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For ethyl o-toluate (molecular weight 164.21 g/mol), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 164$. A detailed mass spectrum shows a molecular ion peak at $m/z\ 164$ (45.0% relative intensity) and a base

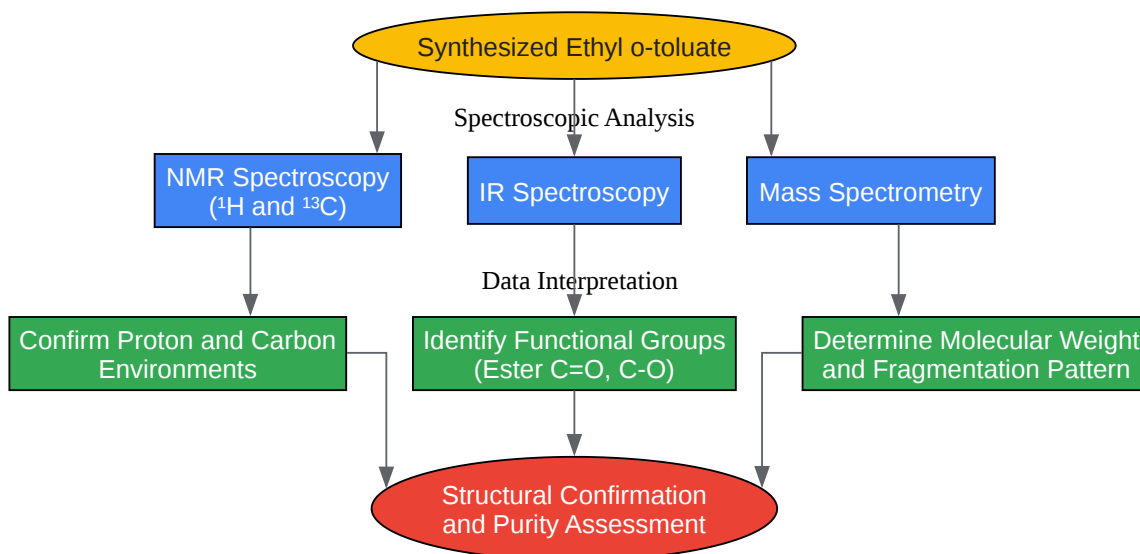
peak at m/z 119.0 (100.0% relative intensity), which corresponds to the loss of the ethoxy group ($-OCH_2CH_3$).^[8]^[10] Other significant fragments are observed at m/z 91 and 65.^[10]

Visualizations



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Caption: Workflow for the synthesis of Ethyl o-toluate.



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Caption: Analytical workflow for Ethyl o-toluate.

Safety and Handling

Ethyl o-toluate is a combustible liquid and should be handled with appropriate safety precautions.[1][6] It may cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion may be harmful.[1]

- Handling: Avoid breathing vapor or mist.[1] Avoid contact with skin and eyes.[1] Use in a well-ventilated area.
- Storage: Store in a cool, dry place away from sources of ignition.[1] Keep the container tightly closed.[1]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]
- Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[1]

- Decomposition: Hazardous decomposition products include carbon monoxide and carbon dioxide.[1]

Conclusion

Ethyl o-toluate is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via Fischer esterification is a standard and efficient method. Proper analytical techniques, including NMR, IR, and Mass Spectrometry, are essential for confirming its structure and purity. Adherence to safety protocols is necessary when handling this compound. This guide provides a solid foundation for researchers and professionals working with Ethyl o-toluate.

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